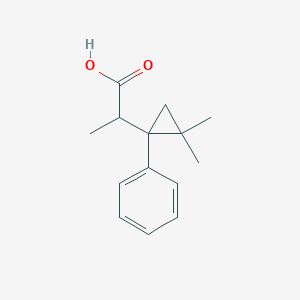

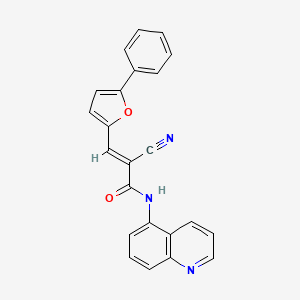

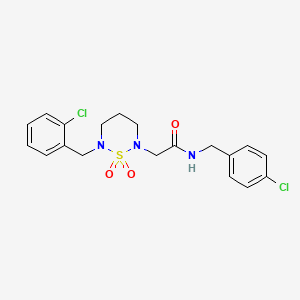

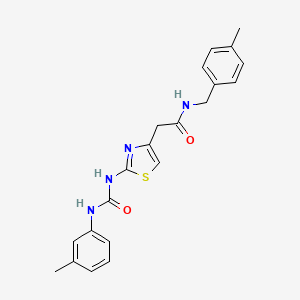

![molecular formula C19H15ClN2O4 B2675528 2-(5-(4-chlorophenyl)isoxazol-3-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide CAS No. 946316-25-2](/img/structure/B2675528.png)

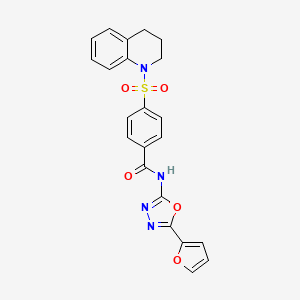

2-(5-(4-chlorophenyl)isoxazol-3-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a derivative of isoxazole, a five-membered heterocycle with one oxygen atom and one nitrogen atom at adjacent positions . Isoxazole derivatives have been found to exhibit a wide spectrum of biological activities and therapeutic potential .

Synthesis Analysis

The synthesis of compounds related to this molecule involves several steps, including condensation, cycloaddition, and amidation reactions. The primary activated nitro compounds condensed with alkenes to give isoxazolines and with alkynes to give isoxazoles .Molecular Structure Analysis

The molecular structure of compounds closely related to “2-(5-(4-chlorophenyl)isoxazol-3-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide” has been elucidated using techniques such as NMR and X-ray crystallography.Chemical Reactions Analysis

The chemistry of isoxazoles has been an interesting field of study for decades because of their prominent potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant . The literature survey revealed that the substitution of various groups on the isoxazole ring imparts different activity .Aplicaciones Científicas De Investigación

Spectroscopic and Quantum Mechanical Studies

A study focused on benzothiazolinone acetamide analogs, including their spectroscopic and quantum mechanical analyses. These compounds were explored for their potential as photosensitizers in dye-sensitized solar cells (DSSCs), demonstrating good light harvesting efficiency and free energy of electron injection. Additionally, their non-linear optical (NLO) activity and ligand-protein interactions (specifically with Cyclooxygenase 1) were investigated, suggesting their applicability in photovoltaic efficiency modeling and molecular docking studies (Mary et al., 2020).

Antitumor Activity Evaluation

Research on new 2-(4-aminophenyl)benzothiazole derivatives bearing different heterocyclic rings, including acetamide derivatives, revealed considerable anticancer activity against some cancer cell lines. This study underscores the potential of structurally related acetamide compounds in developing new antitumor therapies (Yurttaş, Tay, & Demirayak, 2015).

Synthesis and Corrosion Inhibition

Another study described the synthesis of 2-(alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives and their evaluation as corrosion inhibitors. These compounds demonstrated promising inhibition efficiencies, highlighting the potential of acetamide derivatives in corrosion protection applications (Yıldırım & Cetin, 2008).

Drug Design and Discovery

A green chemistry approach led to the synthesis of potential analgesic and antipyretic compounds, including 2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-N-(4-hydroxyphenyl)acetamide derivatives. This study highlights the importance of environmentally friendly synthesis methods in drug design and the potential of acetamide derivatives as analgesic and antipyretic agents (Reddy, Reddy, & Dubey, 2014).

Direcciones Futuras

The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This could provide a low-height flying bird’s eye view of isoxazole derivatives to the medicinal chemists for the development of clinically viable drugs .

Propiedades

IUPAC Name |

2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15ClN2O4/c20-13-3-1-12(2-4-13)17-10-15(22-26-17)11-19(23)21-14-5-6-16-18(9-14)25-8-7-24-16/h1-6,9-10H,7-8,11H2,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZICMXPKGUCRIPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)NC(=O)CC3=NOC(=C3)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15ClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-(4-chlorophenyl)isoxazol-3-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Cyclopropyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]oxolan-3-amine](/img/structure/B2675445.png)

![3-(2-(benzo[d][1,3]dioxol-5-ylmethyl)-2H-tetrazol-5-yl)aniline](/img/structure/B2675449.png)

![1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid hydrochloride](/img/structure/B2675451.png)

![2,4-dimethyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2675453.png)

![5-Benzyl-2-(6-cyclopropylpyrimidin-4-yl)-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2675454.png)

![4-methoxy-1-methyl-5-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)pyridin-2(1H)-one](/img/structure/B2675459.png)

![(E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-[3-methoxy-4-[2-(4-methylanilino)-2-oxoethoxy]phenyl]prop-2-enamide](/img/structure/B2675464.png)